Superior In Vitro Growth Inhibition Potency vs. Rosiglitazone and Troglitazone
In a direct head-to-head comparison in the DRO anaplastic thyroid cancer cell line, Efatutazone (Inolitazone) exhibits dramatically superior potency for inhibiting cell growth. The calculated IC50 value for growth inhibition is 0.8 nM for Efatutazone, which is nearly 100-fold more potent than rosiglitazone (IC50 = 75 nM) and over 1,700-fold more potent than troglitazone (IC50 = 1412 nM) .
| Evidence Dimension | In vitro growth inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | Rosiglitazone: 75 nM; Troglitazone: 1412 nM |
| Quantified Difference | ~94x more potent than rosiglitazone; >1,700x more potent than troglitazone |
| Conditions | DRO (anaplastic thyroid cancer) cell line, 6-day growth assay |
Why This Matters
This data demonstrates that Efatutazone is active at sub-nanomolar concentrations, enabling its use as a potent chemical probe in oncology research, whereas diabetic TZDs would be ineffective at comparable doses.
